molecular formula C14H13N3O2 B072579 2,4-Pentanedione, 3-(8-quinolinylazo)- CAS No. 1456-56-0

2,4-Pentanedione, 3-(8-quinolinylazo)-

Cat. No.: B072579
CAS No.: 1456-56-0
M. Wt: 255.27 g/mol
InChI Key: IXWTUGLUEGKANR-UHFFFAOYSA-N
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Description

2,4-Pentanedione, 3-(8-quinolinylazo)-, is an azo-functionalized β-diketone derivative. The compound features a quinolinylazo group at the 3-position of 2,4-pentanedione, which likely enhances its chelating ability and photophysical properties compared to simpler azo derivatives. The quinoline moiety may also confer unique biological or catalytic activities, though explicit data for this compound remain scarce .

Properties

CAS No.

1456-56-0

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

3-(quinolin-8-yldiazenyl)pentane-2,4-dione

InChI

InChI=1S/C14H13N3O2/c1-9(18)13(10(2)19)17-16-12-7-3-5-11-6-4-8-15-14(11)12/h3-8,13H,1-2H3

InChI Key

IXWTUGLUEGKANR-UHFFFAOYSA-N

SMILES

CC(=O)C(C(=O)C)N=NC1=CC=CC2=C1N=CC=C2

Canonical SMILES

CC(=O)C(C(=O)C)N=NC1=CC=CC2=C1N=CC=C2

Other CAS No.

1456-56-0

Synonyms

3-(8-Quinolylazo)-2,4-pentanedione

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

3-(Phenylazo)-2,4-Pentanedione (CAS 56276-49-4)
  • Structure : Phenylazo substituent at the 3-position of 2,4-pentanedione.
  • Synthesis: Typically synthesized via diazo coupling reactions between β-diketones and aryl diazonium salts. Similar routes may apply to the quinolinylazo derivative .
  • Applications: Used as a ligand in coordination chemistry and as a corrosion inhibitor (e.g., 3-(4-cyanophenylazo)-2,4-pentanedione in carbon steel protection) .
3-(2-Thiazolylazo)-2,4-Pentanedione
  • Structure : Thiazole-based azo group at the 3-position.
  • Synthesis : Reacted with diamines (e.g., phenylenediamines or aliphatic diamines) to form polydentate Schiff base ligands. These ligands form stable complexes with Ni(II), Cu(II), and Zn(II), demonstrating tetradentate N4 coordination .
3-(4-Bromophenylazo)-2,4-Pentanedione (BPP)
  • Structure : 4-Bromophenylazo substituent.
  • Applications : Studied for anticancer activity via molecular docking, showing compliance with Lipinski’s rule and low hepatotoxicity .
2,4-Pentanedione, 3-(8-Quinolinylazo)-
  • Hypothesized Synthesis: Likely synthesized by coupling 2,4-pentanedione with 8-aminoquinoline via diazotization.
  • Unique Features: The quinoline group may enhance UV-Vis absorption and metal-binding capacity compared to phenyl or thiazole analogs.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP Water Solubility (log10) Key Spectral Features
3-(Phenylazo)-2,4-pentanedione 204.23 2.56 (calc) -2.34 (calc) IR: C=O stretches ~1700 cm⁻¹
3-(2-Thiazolylazo)-2,4-pentanedione 225.27 (ligand) ~3.1 (est) Low ¹H NMR: Azo proton ~8.5 ppm
BPP 285.11 3.8 (calc) -3.1 (calc) UV-Vis: λmax ~450 nm (azo group)
2,4-Pentanedione, 3-(8-quinolinylazo)- (predicted) ~285.3 ~3.5 (est) Moderate (quinoline hydrophilicity) Expected λmax >500 nm (quinoline conjugation)

Notes: Calculated (calc) or estimated (est) values are based on structural analogs.

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